molecular formula C23H17ClN4O B11694594 N'-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Katalognummer: B11694594
Molekulargewicht: 400.9 g/mol
InChI-Schlüssel: HRNSQVIZKDTUTD-CEUGLMHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, featuring a naphthyl group and a pyrazole ring, makes it a subject of interest for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst under reflux conditions. Common solvents used include ethanol or methanol, and the reaction may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide lies in its specific structural features, such as the presence of a naphthyl group and a pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C23H17ClN4O

Molekulargewicht

400.9 g/mol

IUPAC-Name

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H17ClN4O/c24-20(12-16-6-2-1-3-7-16)15-25-28-23(29)22-14-21(26-27-22)19-11-10-17-8-4-5-9-18(17)13-19/h1-15H,(H,26,27)(H,28,29)/b20-12-,25-15+

InChI-Schlüssel

HRNSQVIZKDTUTD-CEUGLMHPSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)\Cl

Kanonische SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.